1-[(4-fluorophenyl)methyl]-3-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]urea
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Overview
Description
1-[(4-fluorophenyl)methyl]-3-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorobenzyl group, a hydroxyethyl group, and a methylfuran moiety, all linked through a urea backbone. Its unique structure imparts specific chemical and biological properties, making it a subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-fluorophenyl)methyl]-3-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Fluorobenzyl Intermediate: The reaction begins with the fluorination of benzyl chloride to produce 4-fluorobenzyl chloride.
Coupling with Hydroxyethyl Intermediate: The 4-fluorobenzyl chloride is then reacted with 2-hydroxyethylamine to form the intermediate 1-(4-fluorobenzyl)-2-hydroxyethylamine.
Urea Formation: The final step involves the reaction of the intermediate with 5-methylfuran-2-carboxylic acid and a coupling reagent such as carbonyldiimidazole (CDI) to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(4-fluorophenyl)methyl]-3-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]urea undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-[(4-fluorophenyl)methyl]-3-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-fluorophenyl)methyl]-3-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorobenzyl)-3-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)urea: Similar structure but with a chlorine atom instead of fluorine.
1-(4-Methylbenzyl)-3-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)urea: Similar structure but with a methyl group instead of fluorine.
1-(4-Bromobenzyl)-3-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)urea: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
1-[(4-fluorophenyl)methyl]-3-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, potentially improving their pharmacokinetic properties.
This article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O3/c1-10-2-7-14(21-10)13(19)9-18-15(20)17-8-11-3-5-12(16)6-4-11/h2-7,13,19H,8-9H2,1H3,(H2,17,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFBGJWBNQNQCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CNC(=O)NCC2=CC=C(C=C2)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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